Tert-butyl(2,2-dimethylpropyl)azanium chloride

Overview

Description

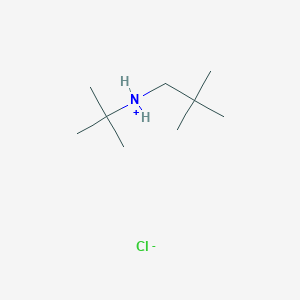

Tert-butyl(2,2-dimethylpropyl)azanium chloride, commonly known as TBAC, is a tert-butyl cationic surfactant used in a variety of scientific and industrial applications. TBAC is a quaternary ammonium salt derived from the reaction of an alkyl amine with an alkyl halide. It is a colorless, crystalline solid with a melting point of 39 °C and a boiling point of 145 °C. TBAC is highly soluble in water and organic solvents and is commonly used as an emulsifier, wetting agent, and stabilizer in a variety of industrial and scientific applications.

Scientific Research Applications

1. Chemical Reactions and Stable Adduct Formation

Tert-butyl(2,2-dimethylpropyl)azanium chloride is involved in the formation of stable adducts through reactions with dialkylphosphorous acids. The resulting compounds demonstrate inertness towards further transformations, showcasing its potential in creating stable chemical structures (Gazizov et al., 2015).

2. Convertible Reagent in Multi-Component Reactions

This compound serves as a convertible reagent in Groebke–Blackburn multi-component reactions. It is particularly effective in the removal of the tert-butyl group from resulting imidazo[1,2-a]azines and -azoles, which can be achieved on a gram scale without the need for chromatographic purification (Krasavin et al., 2008).

3. Polymerization Processes

It plays a crucial role in the polymerization process, particularly in creating macroinitiators for org- and water-soluble functional copolymers using nitroxide-mediated controlled radical polymerization (Lessard et al., 2010). Additionally, it is utilized in the high-molecular-weight poly(tert-butyl acrylate) polymerization process, especially in the context of chain transfer to solvent (Lessard et al., 2009).

4. Hydroxyl Group Protection

This compound is integral in the development of chemical agents for hydroxyl group protection, demonstrating stability under various conditions and providing a platform for diverse hydroxyl-protecting applications, including in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

5. Reaction Dynamics and Kinetics

The compound's involvement in various chemical reactions, such as with tert-butyllithium and esters, offers insights into reaction dynamics and kinetics, contributing significantly to the understanding of tertiary alcohol and glycol formation (Petrov et al., 1958). It also plays a role in the solvolysis processes, challenging existing assumptions and contributing to the understanding of solvolysis transition states (Gajewski, 2001).

6. Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the compound has been used to develop sterically demanding, water-soluble alkylphosphines, significantly improving catalyst activity and efficiency (DeVasher et al., 2004).

7. Photodissociation Dynamics

The tert-butyl radical, derived from this compound, has been studied in photodissociation dynamics, providing valuable insights into the behavior of radicals under photofragment translational spectroscopy (Negru et al., 2011).

Safety and Hazards

properties

IUPAC Name |

tert-butyl(2,2-dimethylpropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N.ClH/c1-8(2,3)7-10-9(4,5)6;/h10H,7H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTGBWNSNQBVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C[NH2+]C(C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

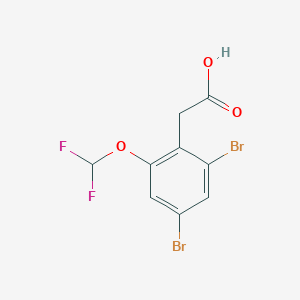

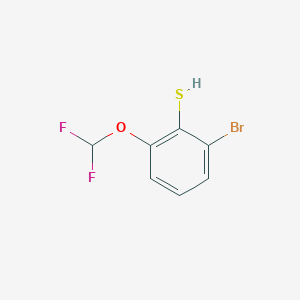

![2-[2-Bromo-6-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1413350.png)